![molecular formula C13H16ClN B13801397 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method involves the use of 4-phenyl-1-azabicyclo[2.2.2]octane as the starting material, which is then treated with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, forming the parent azabicyclo compound
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Scientific Research Applications
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents due to its unique structure and potential biological activity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, particularly in the development of tropane alkaloids.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the chlorine atom and the bicyclic structure contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-azabicyclo[2.2.2]octane: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Cyano-4-phenyl-1-azabicyclo[2.2.2]octane: Contains a cyano group instead of chlorine, leading to different reactivity and applications
Uniqueness
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
Molecular Formula |
C13H16ClN |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-chloro-4-phenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H16ClN/c14-12-10-13(6-8-15(12)9-7-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
NLLKUNTTXKUARA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
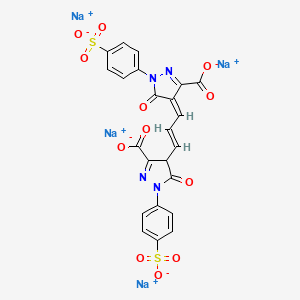

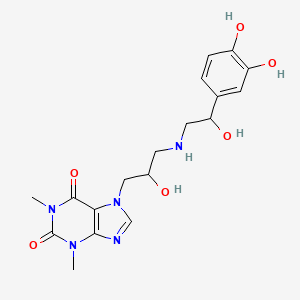
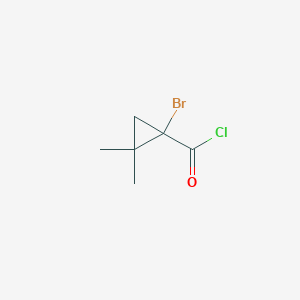

![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)
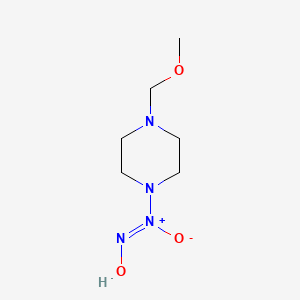
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)
![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
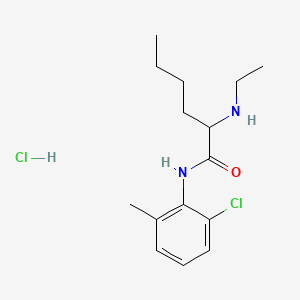
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)
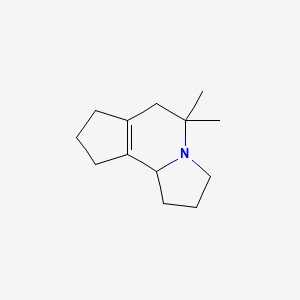
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
